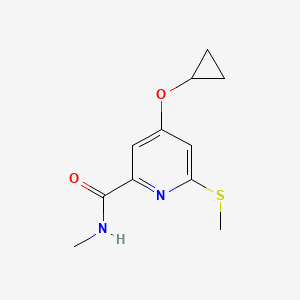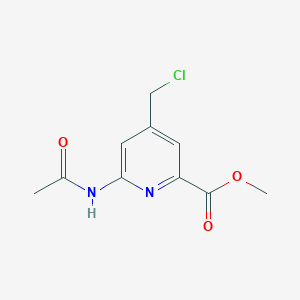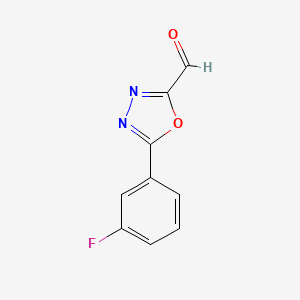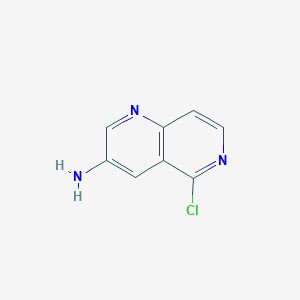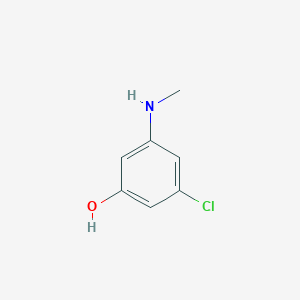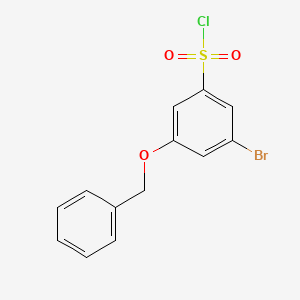
3-(Benzyloxy)-5-bromobenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-5-bromobenzenesulfonyl chloride is an organic compound characterized by the presence of a benzyloxy group, a bromine atom, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-5-bromobenzenesulfonyl chloride typically involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where benzyl alcohol reacts with the brominated benzene derivative in the presence of a base such as sodium hydroxide (NaOH).
Sulfonyl Chloride Formation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the benzyloxy-bromobenzene derivative with chlorosulfonic acid (HSO3Cl) under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid derivatives. Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding benzene derivative.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or vinyl groups in the presence of a palladium catalyst and a boronic acid reagent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., NaOH) or an acid catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2, Pd/C).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids under mild conditions.
Major Products:
Sulfonamide Derivatives: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Aryl or Vinyl Derivatives: Formed from coupling reactions.
Scientific Research Applications
3-(Benzyloxy)-5-bromobenzenesulfonyl chloride has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of sulfonamide-based drugs with antibacterial and anti-inflammatory properties.
Material Science: Employed in the synthesis of advanced materials, including polymers and resins, due to its ability to introduce functional groups that enhance material properties.
Biological Studies: Utilized in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-5-bromobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives. The benzyloxy group can also participate in various reactions, contributing to the compound’s versatility in chemical synthesis.
Comparison with Similar Compounds
3-(Benzyloxy)-4-bromobenzenesulfonyl chloride: Similar structure but with the bromine atom in a different position, affecting its reactivity and applications.
3-(Benzyloxy)-5-chlorobenzenesulfonyl chloride:
3-(Benzyloxy)-5-fluorobenzenesulfonyl chloride: Contains a fluorine atom, which can influence the compound’s stability and reactivity.
Uniqueness: 3-(Benzyloxy)-5-bromobenzenesulfonyl chloride is unique due to the specific positioning of the benzyloxy, bromine, and sulfonyl chloride groups on the benzene ring. This unique arrangement imparts distinct reactivity patterns and makes the compound valuable in various synthetic applications, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Properties
Molecular Formula |
C13H10BrClO3S |
|---|---|
Molecular Weight |
361.64 g/mol |
IUPAC Name |
3-bromo-5-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C13H10BrClO3S/c14-11-6-12(8-13(7-11)19(15,16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
WRRYIOFQXQJIPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


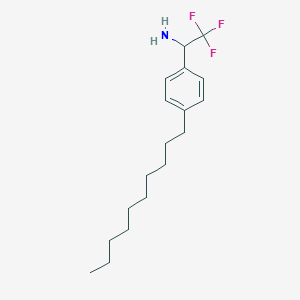

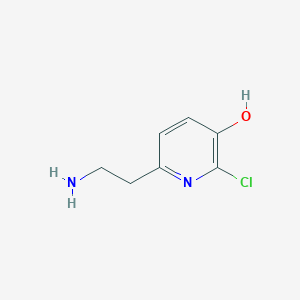
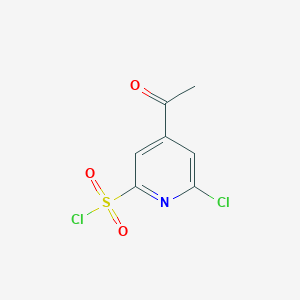
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
